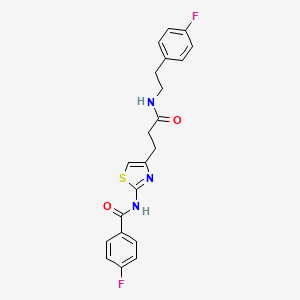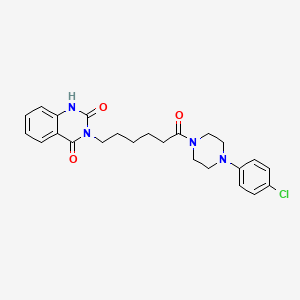
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinones are among the most useful heterocyclic compounds from both synthetic and medicinal chemistry aspects . They have diverse chemical reactivity and biological activities like anti-inflammatory, antimalarial, anthelmintic, muscle relaxant, antihyperlipidemic, antitubercular, antimicrobial, and antihypertensive .
Synthesis Analysis
The synthesis of novel quinazolinone derivatives was performed from the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives .Molecular Structure Analysis
The structure-activity relationship of synthesized analogs suggested that the presence of NH linker with aryl moiety at the third position of the quinazolinone ring was important for potent anticancer activity .Chemical Reactions Analysis
The reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives led to the synthesis of novel quinazolinone derivatives .Physical And Chemical Properties Analysis
One of the synthesized quinazolinone derivatives, 3-(4-Chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-5-phenylthiazol-4-yl)quinazolin-4(3H)-one, was found to have a melting point of 190–192 °C .Applications De Recherche Scientifique
Hypotensive Agents
Research on related quinazoline derivatives has shown that certain compounds possess significant hypotensive activities, offering potential applications in blood pressure management. For instance, derivatives substituted with various moieties, such as 2-(1-pyrrolidinyl)ethyl and 2-(1-piperidinyl)ethyl, have demonstrated notable hypotensive effects by relaxing blood vessels. One compound in this class was found to be approximately 23 times more potent than papaverine, highlighting the therapeutic potential of these molecules in cardiovascular medicine (Eguchi et al., 1991).
Antimicrobial Activity
The synthesis and evaluation of new substituted quinazoline derivatives have also revealed their promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. Such findings suggest the potential of quinazoline derivatives in developing new antimicrobial agents to combat resistant microbial strains (Vidule, 2011).
Anticancer Agents
Quinazoline derivatives have been synthesized and evaluated for their anticancer activities, with some showing potent cytotoxic effects against cancer cell lines. The exploration of novel quinazoline compounds has led to the identification of derivatives with significant anticancer potential, opening avenues for the development of new therapeutic agents in oncology (Poorirani et al., 2018).
Antitumor Agents
Further research into quinazoline derivatives containing piperazine moieties has demonstrated potent antiproliferative activities against various cancer cell lines. Specific derivatives have been identified with excellent activity, showing promise as antitumor agents. Such studies contribute to the ongoing search for effective cancer therapies (Li et al., 2020).
Solubility and Partitioning in Biological Solvents
A novel antifungal compound within the quinazoline class has been characterized, revealing important pharmacologically relevant physicochemical properties. The study of solubility and partitioning processes in various solvents has provided insights into the drug's potential absorption and distribution within biological systems, indicating its pharmacokinetic viability (Volkova et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCUQPHMTGUNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

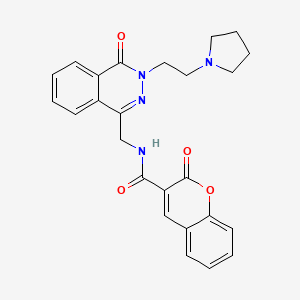

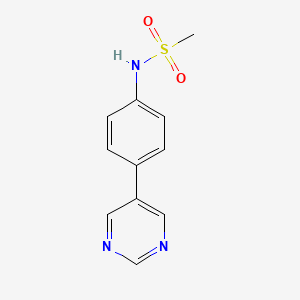
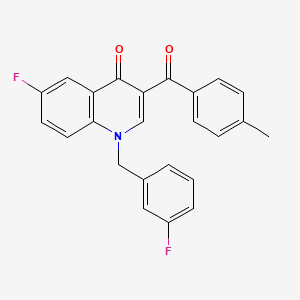

![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)
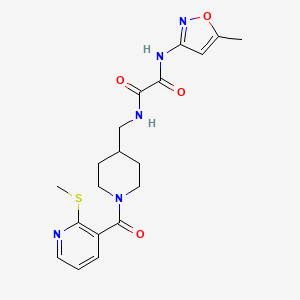
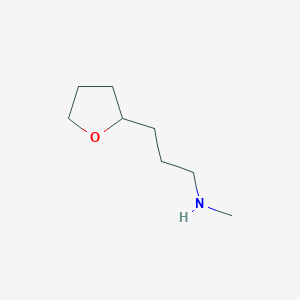
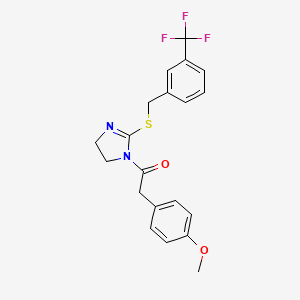
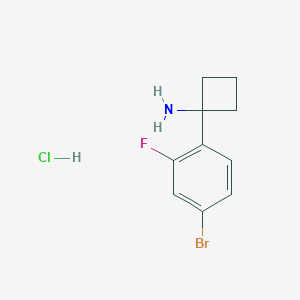

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)

